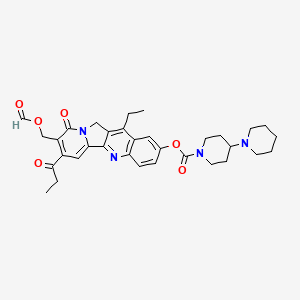
12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone is a derivative of irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colon cancer. This compound is part of the camptothecin family, which is known for its potent anti-cancer properties. The unique structure of this compound allows it to interact with DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone typically involves multiple steps, starting from camptothecin. The process includes the introduction of various functional groups to the camptothecin core structure. Key steps include:
Esterification: Introduction of the formyloxy group.
Oxidation: Formation of the 9-oxo group.
Acylation: Addition of the propionyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones, while reduction reactions produce alcohols.
Aplicaciones Científicas De Investigación
12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone has several scientific research applications:
Chemistry: Used as a building block for synthesizing other camptothecin derivatives.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anti-cancer agent.
Industry: Used in the production of chemotherapeutic drugs.
Mecanismo De Acción
The mechanism of action of 12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone involves inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, the compound induces DNA damage, leading to cell death. The molecular targets and pathways involved include:
DNA topoisomerase I: Primary target.
Apoptosis pathways: Activation of cell death pathways.
Comparación Con Compuestos Similares
Similar Compounds
Irinotecan: The parent compound, used in colon cancer treatment.
Topotecan: Another camptothecin derivative used in ovarian and small cell lung cancer.
SN-38: The active metabolite of irinotecan, known for its potent anti-cancer activity.
Uniqueness
12-Ethyl-8-((formyloxy)methyl)-9-oxo-7-propionyl Irinotecan Lactone is unique due to its specific functional groups, which enhance its interaction with DNA topoisomerase I and improve its anti-cancer properties compared to other camptothecin derivatives.
Propiedades
Fórmula molecular |
C33H38N4O6 |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
[12-ethyl-8-(formyloxymethyl)-9-oxo-7-propanoyl-11H-indolizino[1,2-b]quinolin-2-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O6/c1-3-23-24-16-22(43-33(41)36-14-10-21(11-15-36)35-12-6-5-7-13-35)8-9-28(24)34-31-26(23)18-37-29(31)17-25(30(39)4-2)27(32(37)40)19-42-20-38/h8-9,16-17,20-21H,3-7,10-15,18-19H2,1-2H3 |
Clave InChI |
QNIOKAYVQPDRIP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2CN3C(=CC(=C(C3=O)COC=O)C(=O)CC)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


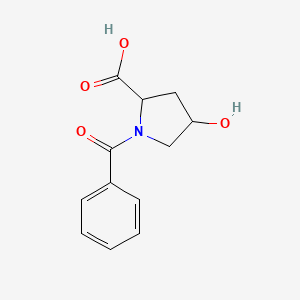
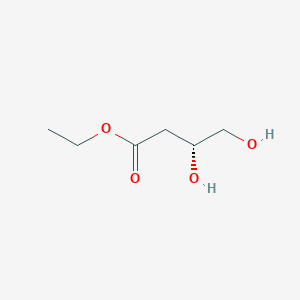

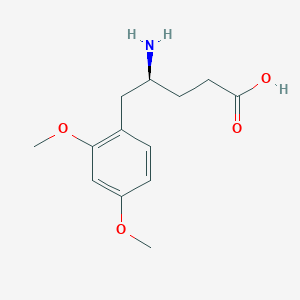

![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
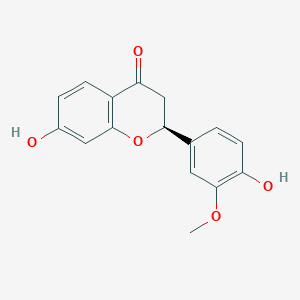

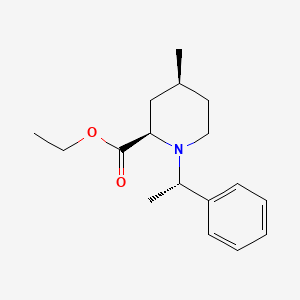

![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
